molecular formula C19H19N3O3S B2884433 6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-59-3

6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2884433
CAS No.: 864927-59-3
M. Wt: 369.44
InChI Key: IYDILVPOFBPERI-BQYQJAHWSA-N
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Description

6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a fused thienopyridine core. This scaffold is substituted at position 2 with a cinnamamido group, position 3 with a carboxamide, and position 6 with an acetyl group.

Properties

IUPAC Name

6-acetyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12(23)22-10-9-14-15(11-22)26-19(17(14)18(20)25)21-16(24)8-7-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H2,20,25)(H,21,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDILVPOFBPERI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS No. 24248-74-6) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C₁₀H₁₃N₃O₂S
  • Molecular Weight : 239.29 g/mol
  • IUPAC Name : 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays indicated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cell line studies involving human cancer cells (e.g., breast and colon cancer), it was found to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway.

Cell Line IC₅₀ (µM) Effect
MCF-7 (breast cancer)15Induces apoptosis
HT-29 (colon cancer)20Inhibits proliferation

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal damage.

The biological activities of this compound are thought to stem from its ability to interact with various molecular targets. Specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and tumor growth.
  • Modulation of Cell Signaling Pathways : It has been shown to affect pathways related to cell survival and apoptosis.
  • Antioxidant Activity : The presence of thieno[2,3-c]pyridine moiety suggests potential antioxidant effects that contribute to its protective properties against oxidative stress.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria.
  • Cancer Cell Line Study : Research published in Cancer Letters highlighted its effectiveness in reducing tumor size in xenograft models when administered in conjunction with standard chemotherapy agents.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Their Impact

Core Modifications

The thieno[2,3-c]pyridine core is conserved across most analogues. Variations occur at positions 2, 3, and 6:

  • Position 2: Substitutions include amino (e.g., 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide ), cyano (e.g., 3-cyano derivatives ), and ureido groups (e.g., 2-[3-(4-chlorophenyl)ureido] derivatives ).
  • Position 3 : Carboxamide is common, but esters (e.g., ethyl carboxylate ) or nitriles are also reported. Carboxamide improves solubility and hydrogen-bonding capacity compared to esters .
  • Position 6: Acetyl is retained in many analogues (e.g., 6-acetyl-2-amino derivatives ), but ethyl or benzyl groups are alternatives. Acetyl may stabilize the tetrahydro ring conformation .
Key Analogues
Compound Name Substituents (Position 2/3/6) Bioactivity Reference
Target Compound Cinnamamido/Carboxamide/Acetyl Under investigation (Anticancer)
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Amino/Carboxamide/Methyl Anti-mycobacterial (IC₅₀: 0.2–5 µM)
Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Amino/Ethoxycarbonyl/Acetyl Intermediate for BET inhibitors
2-[3-(4-Chlorophenyl)ureido]-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Ureido/Carboxamide/Ethyl Antiproliferative (RKOp27 cells)
3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives Cyano/Variable substituents Microtubule inhibition (IC₅₀: nM range)

Pharmacological and Biochemical Properties

  • Antiproliferative Activity: The 3-cyano derivative (4SC-207) inhibits microtubule polymerization at nanomolar concentrations . Ureido derivatives (e.g., compound 1 in ) show IC₅₀ values of 0.2–5 µM against colon adenocarcinoma cells. The cinnamamido group in the target compound may enhance bioavailability and target affinity compared to amino or cyano substituents .

ADMET and Physicochemical Properties

  • Solubility : Carboxamide at position 3 improves aqueous solubility over ester derivatives .
  • Metabolic Stability : Acetyl at position 6 may reduce metabolic degradation compared to ethyl or benzyl groups .

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